p-Toluenesulfonyl chloride

Catalog No.
S578954
CAS No.
98-59-9
M.F
C7H7ClO2S
M. Wt
190.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonyl chloride

CAS Number

98-59-9

Product Name

p-Toluenesulfonyl chloride

IUPAC Name

4-methylbenzenesulfonyl chloride

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

InChI

InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3

InChI Key

YYROPELSRYBVMQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)Cl

solubility

INSOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, ETHER
Solubility in water: reaction

Synonyms

p-Toluenesulfonyl Chloride; 4-Methylbenzene-1-sulfonyl Chloride; 4-Methylbenzenesulfonyl Chloride; 4-Methylphenylsulfonyl Chloride; 4-​Toluenesulfonyl Chloride; 4-​Toluolsulfonyl Chloride; 4-Tosyl Chloride; NSC 175822; Toluenesulfonyl Chloride; Tosyl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)Cl

The exact mass of the compound p-Toluenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; freely sol in alcohol, benzene, ethersolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175822. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Toluenesulfonyl chloride (TsCl, CAS 98-59-9) is a premier electrophilic sulfonylating agent widely utilized in organic synthesis and process chemistry to convert alcohols into highly reactive tosylate leaving groups and to protect amines as stable sulfonamides . Unlike many highly reactive sulfonyl halides, TsCl is a stable, inexpensive, and easily handled crystalline solid at room temperature[1]. Its para-methylphenyl moiety not only imparts favorable physical handling characteristics but also ensures that the resulting tosylate derivatives are typically highly crystalline and strongly UV-active [1]. This combination of controlled reactivity, scalability, and built-in analytical traceability makes TsCl a foundational reagent for active pharmaceutical ingredient (API) manufacturing and large-scale intermediate synthesis .

Substituting TsCl with closely related analogs like methanesulfonyl chloride (MsCl) or benzenesulfonyl chloride (BsCl) often leads to significant process complications. MsCl and BsCl are both corrosive liquids at room temperature, making precise gravimetric dosing and bulk handling far more hazardous and technically demanding than weighing solid TsCl [REFS-1, REFS-2]. Furthermore, mesylate intermediates typically present as oils or low-melting solids that are difficult to purify without chromatography, whereas tosylates reliably form highly crystalline solids that enable scalable purification via simple recrystallization [2]. Finally, unlike mesylates, the tosyl group provides a strong UV chromophore, allowing for non-destructive, real-time reaction monitoring via TLC or HPLC at 254 nm, a critical requirement in strictly regulated GMP environments [2].

Physical State and Bulk Handling Safety

TsCl is a crystalline solid with a melting point of 67–69 °C, whereas its closest in-class substitutes, methanesulfonyl chloride (MsCl) and benzenesulfonyl chloride (BsCl), are liquids with melting points of -32 °C and 13–15 °C [1], respectively. This physical state difference allows TsCl to be handled, weighed, and transferred as a stable powder rather than a fuming, corrosive liquid.

Evidence DimensionMelting point and physical state at standard conditions
Target Compound Datap-Toluenesulfonyl chloride (Solid, mp 67–69 °C)
Comparator Or BaselineMethanesulfonyl chloride (Liquid, mp -32 °C) and Benzenesulfonyl chloride (Liquid, mp 13–15 °C)
Quantified DifferenceTsCl remains a stable solid well above ambient temperatures, whereas MsCl and BsCl are hazardous liquids.
ConditionsStandard ambient temperature and pressure (25 °C)

Solid-state reagents allow for safer, highly precise gravimetric weighing and easier bulk transfer in manufacturing compared to toxic, fuming liquids.

Intermediate Purification via Crystallinity

The addition of the bulky para-toluenesulfonyl group frequently converts liquid alcohols or amines into highly crystalline solid derivatives[1]. In contrast, mesylation with MsCl typically yields oils or highly hygroscopic liquids that resist crystallization[1]. This structural advantage allows process chemists to purify tosylate intermediates via bulk recrystallization rather than relying on solvent-intensive silica gel chromatography.

Evidence DimensionPropensity to form crystalline intermediate derivatives
Target Compound DataTosylate (OTs) esters and sulfonamides (predominantly highly crystalline solids)
Comparator Or BaselineMesylate (OMs) esters (frequently oils or hygroscopic liquids)
Quantified DifferenceTosylation routinely enables purification by recrystallization, bypassing the need for scale-limiting silica gel chromatography.
ConditionsDownstream processing of alcohol and amine intermediates

Bypassing column chromatography in favor of recrystallization drastically reduces solvent consumption, labor, and scale-up costs in process chemistry.

Reaction Monitoring and Analytical Traceability

Because TsCl contains an aromatic ring, tosylate derivatives exhibit strong UV absorbance, making them highly visible under standard 254 nm UV light during Thin Layer Chromatography (TLC) or HPLC analysis[1]. Mesylates, lacking this conjugated system, are UV-inactive and require destructive chemical staining (e.g., KMnO4 or iodine) for visualization [1].

Evidence DimensionUV absorbance for non-destructive reaction monitoring
Target Compound DataTosylates possess a strong aromatic chromophore (UV active at 254 nm)
Comparator Or BaselineMesylates lack an aromatic ring (UV inactive at 254 nm)
Quantified DifferenceTsCl derivatives can be directly quantified and monitored via standard UV detectors, whereas MsCl derivatives require destructive chemical staining.
ConditionsStandard TLC (Thin Layer Chromatography) or HPLC monitoring at 254 nm

Built-in UV activity enables rapid, non-destructive in-process monitoring and precise chromatographic quantification without specialized detectors.

Controlled Leaving Group Reactivity

While trifluoromethanesulfonyl chloride (TfCl) and its anhydride create exceptionally potent leaving groups, their solvolysis rates are 10,000 to 100,000 times faster than those of tosylates[1]. This extreme reactivity makes triflates highly unstable and difficult to isolate, whereas tosylates offer a controlled, moderate reactivity profile that allows the intermediate to be safely isolated, stored, and characterized before the subsequent substitution step [1].

Evidence DimensionRelative solvolysis rate (k_OTf / k_OTs)
Target Compound DataTosylate leaving group (Baseline relative rate ~ 1)
Comparator Or BaselineTriflate leaving group (Relative rate 10^4 to 10^5 times faster)
Quantified DifferenceTosylates are up to 100,000 times less reactive toward solvolysis than triflates.
ConditionsStandard solvolysis assays in polar solvents

Tosylates provide a perfect balance of reactivity and stability, allowing intermediates to be isolated and stored, whereas triflates are often too unstable for isolation.

Large-Scale API Intermediate Synthesis and Purification

Because TsCl yields highly crystalline tosylate derivatives, it is the reagent of choice for large-scale pharmaceutical manufacturing where intermediates must be purified via recrystallization rather than expensive and time-consuming column chromatography[1].

Amine Protection in Peptide and Complex Organic Synthesis

TsCl is widely procured to form robust, stable sulfonamide protecting groups for primary and secondary amines. The solid-state nature of TsCl allows for precise stoichiometric addition, minimizing over-sulfonylation and side reactions .

Controlled Alcohol Activation for Substitution Reactions

When converting alcohols to leaving groups for subsequent nucleophilic substitution (SN2), TsCl is prioritized over triflating agents. It provides an isolable, stable intermediate that does not spontaneously degrade, ensuring reproducible yields in multi-step synthetic workflows[1].

GMP Processes Requiring Strict Analytical Monitoring

Due to the strong UV absorbance of the para-toluenesulfonyl moiety at 254 nm, TsCl is favored in strictly regulated environments where real-time HPLC or TLC monitoring of reaction progress and intermediate purity is mandatory, avoiding the need for specialized detectors [1].

Physical Description

P-toluene sulfonylchloride appears as a white to gray powdered solid with a distinctive odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR.

Color/Form

CRYSTALS
TRICLINIC CRYSTALS FROM ETHER OR PETROLEUM ETHER

XLogP3

3

Boiling Point

146 °C @ 15 MM HG

Flash Point

128 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.6

Density

1.3 g/cm³

LogP

3.49

Melting Point

71.0 °C
69-71 °C

UNII

027KYN78B4

GHS Hazard Statements

Aggregated GHS information provided by 882 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 882 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 829 of 882 companies with hazard statement code(s):;
H314 (68.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (31.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (18.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (90.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (58.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (11.94%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.16

Pictograms

Irritant

Corrosive;Irritant

Other CAS

98-59-9

Wikipedia

P-toluenesulfonyl chloride

Methods of Manufacturing

MADE BY TREATING TOLUENE WITH CHLOROSULFONIC ACID.

General Manufacturing Information

Benzenesulfonyl chloride, 4-methyl-: ACTIVE
10 OF 16 MERCURATED SULFONAMIDES TESTED AS BACTERICIDES & FUNGICIDES AGAINST E COLI, RHIZOCTONIA SOLANI, S AUREUS, A NIGER, & CHETOMIUM GLOBOSSUM WERE MORE TOXIC THAN ZINEB. SULFONAMIDES PREPD BY CONDENSING ANILINE BASE WITH P-TOLUENESULFONYL CHLORIDE IN PRESENCE OF PYRIDINE + BENZENE.

Dates

Last modified: 08-15-2023

Comparative Studies on Regioselectivity of α- and β-Linked Glucan Tosylation

Andreas Koschella, Thomas Heinze, Antje Tied, Katja Geitel, Chih-Ying Chien, Tadahisa Iwata
PMID: 33213089   DOI: 10.3390/molecules25225382

Abstract

Alpha- and beta-linked 1,3-glucans have been subjected to conversion with
-toluenesulfonic acid (tosyl) chloride and triethylamine under homogeneous reaction conditions in
,
-dimethyl acetamide/LiCl. Samples with a degree of substitution of tosyl groups (DS
) of up to 1.91 were prepared by applying 5 mol reagent per mole repeating unit. Hence, the reactivity of α-1,3-glucan is comparable with cellulose and starch, while the β-1,3-linked glucan curdlan is less reactive. The samples dissolve in aprotic dipolar media independent of the DS
and possess a solubility in less polar solvents that depends on the DS
. NMR studies on the tosyl glucans and of the peracylated derivatives showed a preferred tosylation of position 2 of the repeating unit. However, the selectivity is less pronounced compared with starch. It could be concluded that the α-configurated glycosidic bond directs tosyl groups towards position 2.


Novel synthetic tosyl chloride-berbamine regresses lethal MYC-positive leukemia by targeting CaMKIIγ/Myc axis

Qingfeng Yu, Ping Wang, Linlin Yang, Zhaoxing Wu, Shu Li, Ying Xu, Bowen Wu, An Ma, Xiaoxian Gan, Rongzhen Xu
PMID: 31247466   DOI: 10.1016/j.biopha.2019.109134

Abstract

Proto-oncogene Myc, a key transcription factor, is frequently deregulated in human leukemia with aggressive and poor clinical outcome, but the development of MYC inhibitors remains challenging due to MYC helix-loop-helix topology lacking druggable domains. Here we describe a novel oral active small molecule analog of berbamine, tosyl chloride-berbamine (TCB), that efficiently eliminates MYC-positive leukemia in vitro and in vivo. Mechanistically, TCB potently reduced MYC protein by inhibiting CaMKIIγ, a critical enzyme that stabilizes MYC protein, and induces apoptosis of MYC-positive leukemia cells. In vivo, oral administration of TCB markedly eliminated lethal MYC-positive acute lymphoblastic leukemia (ALL) with well tolerability in orthotopic mouse model. Our studies identify CaMKIIγ/Myc axis as a valid target for developing small molecule-based new therapies for treating MYC-mediated leukemia and demonstrate that TCB is an orally active analog of berbamine that kills MYC-positive leukemia cells.


N-Acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II

Alper Yıldırım, Ufuk Atmaca, Ali Keskin, Meryem Topal, Murat Çelik, İlhami Gülçin, Claudiu T Supuran
PMID: 25863492   DOI: 10.1016/j.bmc.2014.12.054

Abstract

Sulfonamides represent a significant class of biologically active compounds that inhibit carbonic anhydrase (CA, EC.: 4.2.1.1) isoenzymes involved in different pathological and physiological events. Sulfonamide CA inhibitors are used therapeutically as diuretic, antiglaucoma, antiobesity and anticancer agents. A series of new sulfonamides were synthesized using imides and tosyl chloride as starting materials. These N-acylsulfonamides efficiently inhibited the cytosolic human carbonic anhydrase isoenzymes I, and II (hCA I, and II), with nanomolar range inhibition constants ranging between 36.4 ± 6.0-254.6 ± 18.0 and 58.3 ± 0.6-273.3 ± 2.5 nM, respectively.


3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry

Sofie Meng Andersen, Mads Heuckendorff, Henrik H Jensen
PMID: 25647186   DOI: 10.1021/acs.orglett.5b00041

Abstract

Inexpensive 3-(dimethylamino)-1-propylamine (DMAPA) was found to be effective in anomeric deacylation reactions giving 1-O deprotected sugars in high yield as precursors for the formation of imidate glycosyl donors. DMAPA was also found to be useful for removing excess reagents such as benzoyl chloride, tosyl chloride, and 2,2,2-trifluoro-N-phenylacetimidoyl chloride. The deacylation reaction could be conducted in moist THF and did not require chromatographic purification since an acidic wash was sufficient to remove excess reagent and the formed byproduct.


Studies on the tosylation of cellulose in mixtures of ionic liquids and a co-solvent

Martin Gericke, Jens Schaller, Tim Liebert, Pedro Fardim, Frank Meister, Thomas Heinze
PMID: 24750754   DOI: 10.1016/j.carbpol.2012.03.040

Abstract

The tosylation of cellulose in ionic liquids (ILs) was studied. Due to the beneficial effect of different co-solvents, the reaction could be performed at 25°C without the need of heating (in order to reduce viscosity) or cooling (in order to prevent side reactions). The effects of reaction parameters, such as time, molar ratio, and type of base, on the degree of substitution (DS) with tosyl- and chloro-deoxy groups as well as on the molecular weight were evaluated. Products with a DStosyl≤1.14 and DSCl≤0.16 were obtained and characterized by means of NMR- and FT-IR spectroscopy in order to evaluate their purity and distribution of functional groups within the modified anhydroglucose unit (AGU). Tosylation of cellulose in mixtures of IL and a co-solvent was found to result in predominant substitution at the primary hydroxyl group. Size exclusion chromatography (SEC) revealed only a moderate degradation of the polymer backbone at a reaction time of 4-8h. Finally, the nucleophilic displacement (SN) of tosyl- and chloro-deoxy groups by azide as well as recycling of the ILs was studied.


Inulin-based glycopolymer: its preparation, lectin-affinity and gellation property

Kazumi Izawa, Kento Akiyama, Haruka Abe, Yosuke Togashi, Teruaki Hasegawa
PMID: 23639683   DOI: 10.1016/j.bmc.2013.03.066

Abstract

The glycopolymer composed of an inulin scaffold and pendent β-lactosides was developed from commercially available inulin through sequential chemical modification processes composed of tosylation, azidation, and the subsequent Huisgen cyclocoupling with an alkyne-terminated β-lactoside. The resultant inulin-based glycopolymer has unique dual affinity towards β-galactoside and α-glucoside specific lectins which is attributable to its pendent β-lactosides and terminal α-glucoside. Its gellation property was also accessed to find that the inulin-based glycopolymer forms hydrogels whose critical gellation concentration (CGC) was lower than that required for hydrogels made from native inulin. Drug release properties of the inulin-based glycopolymer were also discussed in this paper.


Diselenide linkage containing triblock copolymer nanoparticles based on Bi(methoxyl poly(ethylene glycol))-poly(ε-carprolactone): Selective intracellular drug delivery in cancer cells

Balkew Zewge Hailemeskel, Wei-Hsin Hsu, Kefyalew Dagnew Addisu, Abegaz Tizazu Andrgie, Hsiao-Ying Chou, Juin-Yih Lai, Hsieh-Chih Tsai
PMID: 31349440   DOI: 10.1016/j.msec.2019.109803

Abstract

Redox-responsive diselenide bond containing triblock copolymer Bi(mPEG-SeSe)-PCL,Bi(mPEG-SeSe)-PCL was developed for specific drug release in cancer cells. Initially, ditosylated polycaprolactone was prepared via the reaction between polycaprolactone diol (PCL-diol) and tosyl chloride (TsCl). Next, Bi(mPEG-SeSe)-PCL was synthesized via the reaction between ditosylated polycaprolactone and sodium diselenide initiated poly (ethylene glycol) methyl ether tosylate. The synthesized amphiphilic triblock copolymer could self-assemble into uniform nanoparticles in aqueous medium and disassemble upon redox stimuli. The Bi(mPEG-SeSe)-PCL nanoparticles showed a DOX loading content of 5.1 wt% and a loading efficiency of 49%. In vitro drug release studies showed that about 62.4% and 56% of DOX was released from the nanoparticles during 72 h at 37 °C in PBS containing 2 mg/mL (6 mM) GSH and 0.1% H2O2, respectively, whereas only about 30% of DOX was released in PBS under the same conditions. The cell viability (MTT assays) results showed that the synthesized material was biocompatible with above 90% cell viability, and that the DOX-loaded Bi(mPEG-SeSe)-PCL nanoparticles had a high antitumor activity against HeLa cells and low antitumor activity against HaCaT cells, following a 24-h incubation period. Three-dimensional (3D) spheroids of HeLa cells were established for the evaluation of localization of the DOX-loaded nanoparticles into spheroids cells and the successfully inhibition of 3D tumor spheroid growth. The results indicated that the synthesized material Bi(mPEG-SeSe)-PCL was biocompatible and it could be a potential candidate for anticancer drug delivery system.


Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide

Haq Nawaz, Paulo Augusto R Pires, Omar A El Seoud
PMID: 23399120   DOI: 10.1016/j.carbpol.2012.10.009

Abstract

Cellulose acylation by anhydrides (ethanoic to hexanoic) plus tosyl chloride, TsCl, or imidazole in LiCl/N,N-dimethylacetamide solution has been studied. Contrary to a previous claim, TsCl does not catalyze acylation. For the diazole-catalyzed reaction, N-acylimidazole is the acylating agent. Third order rate constants (k(3); 40-70 °C) have been calculated from conductivity data and split, by using information from model compounds, into contributions from the primary- (k(3;Prim(OH))) and secondary- (k(3;Sec(OH))) hydroxyl groups of cellulose. Values of k(3,Prim(OH))/k(3,Sec(OH)) are >1, and increase linearly as a function of increasing the number of carbon atoms of the acyl group. Rate constants and the degree of biopolymer substitution decrease on going from ethanoic- to butanoic-, then increase for pentanoic- and hexanoic anhydride, due to enthalpy/entropy compensation. Relative to the uncatalyzed reaction, the diazole-mediated one is associated with smaller enthalpy- and larger entropy of activation, due to difference of the acylating agent.


Development and validation of an HPLC-DAD method for quantification of bornesitol in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride

Ana Bárbara Dias Pereira, Talisson Machado Veríssimo, Mariana Assíria de Oliveira, Ivaldo Antônio de Araujo, Ricardo José Alves, Fernão Castro Braga
PMID: 22333437   DOI: 10.1016/j.jchromb.2012.01.009

Abstract

Cylitol L-(+)-bornesitol is regarded as a bioactive constituent from Hancornia speciosa leaves, a plant species traditionally used in Brazil to treat diabetes and hypertension. We report a simple HPLC-DAD method for the quantification of bornesitol in extracts from H. speciosa leaves, after derivatization with p-toluenesulfonyl chloride, using pentaerythritol as internal standard. A gradient of methanol, acetonitrile and water was employed for elution on an ODS column and detection was set up at a wavelength of 230 nm. The method was selective and linear over the range 60.4-302.0 μg/ml with r² of 0.9981, and showed satisfactory precision for intra-day (RSD=2.37%) and inter-day (RSD=3.17%) assays. The recovery varied between 92.3% and 99.9% and the limits of quantification and detection were respectively 5.00 and 1.67 μg/ml. The method was applied to quantify bornesitol in extracts from H. speciosa leaves of different specimens.


A tosyl-activated magnetic bead cellulose as solid support for sensitive protein detection

Junhong Yan, Daniel Horák, Jiří Lenfeld, Maria Hammond, Masood Kamali-Moghaddam
PMID: 23811391   DOI: 10.1016/j.jbiotec.2013.06.010

Abstract

Magnetic bead cellulose (MBC) was prepared using sol-gel transition of viscose in the presence of maghemite (γ-Fe₂O₃) nanoparticles. The MBC particles were then activated with p-toluenesulfonyl chloride to yield tosyl-activated magnetic bead cellulose (MBC-Ts). The microspheres were characterized by light and electron microscopy, elemental analysis and atomic absorption spectroscopy to determine morphology, size, polydispersity and content of iron and tosyl groups. The functionality of the MBC-Ts microspheres was demonstrated using proximity ligation assay (PLA) to detect vascular endothelial growth factor in femtomolar concentration range. The MBC-Ts microspheres performed equally well as commercially available microparticles that are routinely used as solid support in solid phase PLA.


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